molecular formula C18H22N2O3S2 B2534174 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide CAS No. 946198-91-0

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2534174
CAS No.: 946198-91-0
M. Wt: 378.51
InChI Key: JBYUZFSMIMOCCG-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a chemical compound with the CAS Number 941955-34-6 and a molecular formula of C17H20N2O3S2. It has a molecular weight of 364.49 g/mol . This synthetic compound belongs to the class of tetrahydroquinoline derivatives incorporating a sulfonamide group, a structural motif known to be of significant interest in medicinal chemistry and drug discovery. Structural analogs and related compounds featuring the tetrahydroquinoline scaffold and sulfonamide functionalization have demonstrated a range of potential research applications. Patents and scientific literature indicate that similar molecules are investigated for their biological activities, which may include antimicrobial properties and inhibitory effects on specific enzymes . Furthermore, recent studies on quinoline-sulfonamide hybrids highlight their utility in photophysical research and as subjects for computational chemistry studies, including density functional theory (DFT) analyses to understand their electronic properties and potential as fluorophores . Researchers are exploring these compounds for their binding affinities and pharmacokinetic profiles, making them valuable tools for early-stage drug development and biochemical probing . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-12(2)11-20-16-7-6-15(10-14(16)5-8-17(20)21)19-25(22,23)18-9-4-13(3)24-18/h4,6-7,9-10,12,19H,5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYUZFSMIMOCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound belonging to the sulfonamide class. This compound features a unique combination of a tetrahydroquinoline moiety and a sulfonamide group, which contributes to its potential biological activity. The compound is characterized by its ability to exhibit diverse pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

PropertyValue
Molecular Formula C18H22N2O3S
Molecular Weight 342.44 g/mol
CAS Number 941991-60-2

The structure of this compound includes a sulfonamide functional group that is known for its diverse biological activities, particularly in antimicrobial and antitumor applications. The tetrahydroquinoline moiety is also significant as it has been associated with various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds within the sulfonamide class, including N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide, exhibit notable antimicrobial activity. Sulfonamides work by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, compounds with similar structural features have shown significant cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigating the cytotoxic effects of related compounds reported the following IC50 values against selected cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa (cervical)0.19
Compound BMDA-MB-231 (breast)0.23
Compound CA549 (lung)0.054

These findings suggest that N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide may possess similar or enhanced activity due to its unique structural characteristics.

The proposed mechanism of action for the anticancer activity of this compound involves the induction of apoptosis and cell cycle arrest in the G2/M phase. This is achieved through the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications to the tetrahydroquinoline structure can significantly impact the potency and selectivity of these compounds against cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinoline Core

1-Methyl vs. 1-Isobutyl Substitution
  • 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (): This analog replaces the isobutyl group with a methyl substituent. Such differences could influence metabolic stability and binding pocket accommodation in biological targets.
  • Target Compound :
    The isobutyl group enhances lipophilicity (higher logP), which may improve membrane permeability but could limit solubility. Its branched structure might also affect interactions with hydrophobic regions of enzymes or receptors .

5-Methylthiophene vs. 5-Ethylthiophene
  • 5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (): This analog substitutes the methyl group on the thiophene ring with an ethyl group. The ethyl chain increases molecular weight (392.5 vs.
Property Target Compound (Methyl) Ethyl Analog Methyl (1-Methyl Core)
Molecular Formula C₁₈H₂₂N₂O₃S₂ C₁₉H₂₄N₂O₃S₂ C₁₇H₂₀N₂O₃S₂
Molecular Weight ~378.4 392.5 ~364.5
Key Substituent Isobutyl (C₄H₉) Isobutyl + Ethyl Methyl (C₁H₃)

Comparison with Heterocyclic Derivatives

Quinolinyl Oxamide Derivative (QOD) ():
  • QOD features a benzodioxol group and an ethanediamide linker instead of a sulfonamide.
  • Structural data for QOD are lacking, hindering direct mechanistic comparisons. However, the ethanediamide linker may offer conformational flexibility, contrasting with the rigid sulfonamide in the target compound .
Indole Carboxamide Derivative (ICD) ():
  • ICD employs an indole carboxamide core, which is bulkier and more aromatic than the tetrahydroquinoline scaffold. The carboxamide group is less acidic than sulfonamide, altering charge distribution and binding kinetics.
Feature Target Compound QOD ICD
Core Structure Tetrahydroquinoline Benzodioxol + Quinoline Indole
Functional Group Sulfonamide Ethanediamide Carboxamide
Flexibility Moderate High Low

Implications of Functional Groups

  • Sulfonamide vs. Amide/Carboxamide: The sulfonamide group in the target compound is strongly acidic (pKa ~1-2), enabling ionic interactions with basic residues (e.g., lysine, arginine) in target proteins.

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